Technical Monograph: 3,4-Difluoro-N-(pentan-2-yl)aniline
Technical Monograph: 3,4-Difluoro-N-(pentan-2-yl)aniline
Chemical Properties, Synthesis, and Pharmacophore Utility [1]
Part 1: Executive Summary
3,4-Difluoro-N-(pentan-2-yl)aniline (CAS: 1019622-28-6) is a specialized fluorinated building block used primarily in the synthesis of small-molecule kinase inhibitors and agrochemicals.[2] Its structural core combines an electron-deficient aromatic ring (3,4-difluorophenyl) with a lipophilic, chiral amine tail (pentan-2-yl).[1]
This unique combination serves two critical functions in drug design:
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Metabolic Blocking: The fluorine atoms at positions 3 and 4 block the most reactive sites for cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's half-life in vivo.
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Hydrophobic Pocket Filling: The branched pentan-2-yl group provides steric bulk and lipophilicity (LogP ~3.6), optimized for filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
Part 2: Chemical Identity & Physicochemical Profile[1][3]
Identity Data
| Property | Specification |
| IUPAC Name | 3,4-difluoro-N-(pentan-2-yl)aniline |
| CAS Number | 1019622-28-6 |
| Molecular Formula | C₁₁H₁₅F₂N |
| Molecular Weight | 199.24 g/mol |
| SMILES | CCCC(C)Nc1ccc(F)c(F)c1 |
| Physical State | Pale yellow to colorless oil (at RT) |
Physicochemical Properties (Experimental & Predicted)
The introduction of fluorine atoms drastically alters the electronic landscape compared to the non-fluorinated aniline.[2]
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Lipophilicity (LogP): ~3.57. The compound is highly lipophilic, facilitating membrane permeability.
-
Basicity (pKa): The pKa of the conjugate acid is estimated at 2.5 – 3.0 .[2]
-
Mechanism:[1][3][4] The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring and, by extension, the nitrogen lone pair. This makes the nitrogen significantly less basic than N-(pentan-2-yl)aniline (pKa ~5.[1]0) or typical secondary amines (pKa ~10-11).[1]
-
-
Solubility: Low in water; miscible with organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).[2]
Part 3: Synthetic Methodology (Expert Protocol)
Route Selection: Reductive Amination
While direct alkylation (aniline + alkyl halide) is possible, it often leads to over-alkylation (tertiary amines) and elimination byproducts.[2] The Reductive Amination of 3,4-difluoroaniline with 2-pentanone is the industry-standard "Expert Route" for high selectivity and yield.[1][2]
Visualization of Synthesis Pathway
Figure 1: Selective synthesis via reductive amination to prevent over-alkylation.
Step-by-Step Protocol
Objective: Synthesize 10g of 3,4-difluoro-N-(pentan-2-yl)aniline.
Reagents:
-
3,4-Difluoroaniline (1.0 eq)[1]
-
2-Pentanone (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Imine Formation (In Situ): In a dry round-bottom flask under Nitrogen atmosphere, dissolve 3,4-difluoroaniline (10.0 g, 77.5 mmol) in anhydrous DCM (150 mL). Add 2-pentanone (10 mL, 93 mmol) and Acetic Acid (4.4 mL). Stir at Room Temperature (RT) for 30 minutes.
-
Expert Insight: The acetic acid catalyzes the formation of the imine/iminium species, which is the actual substrate for reduction.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (24.6 g, 116 mmol) portion-wise over 20 minutes.
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone before it forms the imine, ensuring high chemoselectivity.
-
-
Reaction Monitoring: Warm to RT and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2).[2] The starting aniline spot (lower Rf due to polarity) should disappear, replaced by a higher Rf product spot.
-
-
Work-up: Quench with saturated NaHCO₃ solution (slowly) to neutralize acid. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Part 4: Reactivity & Metabolic Stability[1]
Electrophilic Aromatic Substitution (EAS)
The 3,4-difluoro substitution pattern creates a unique electronic conflict on the ring:
-
Amino Group: Strongly activating, ortho/para directing.[2]
-
Fluorines: Deactivating, ortho/para directing.[2]
The amino group dominates the directing effect. However, the 3- and 4-positions are blocked.[1] The most reactive site for EAS (e.g., halogenation or nitration) is Position 6 (ortho to the amine, para to F3).
Metabolic Logic Map
Fluorine is used strategically to block metabolism.[1][2] The diagram below illustrates how the molecule evades typical degradation pathways.
Figure 2: Metabolic fate.[1] Fluorine effectively blocks the primary aromatic hydroxylation pathway.
Part 5: Spectroscopic Characterization Guide
Note: Values are predicted based on structure-activity relationships of fluoroanilines.
¹H NMR (400 MHz, CDCl₃)
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δ 6.90 (1H, m): Aromatic proton at C5 (trapped between fluorines, shows complex coupling).[2]
-
δ 6.45 (1H, m): Aromatic proton at C2.
-
δ 6.30 (1H, m): Aromatic proton at C6.
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δ 3.60 (1H, broad s): N-H (Exchangeable).[2]
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δ 3.35 (1H, m): N-CH -(CH3).[2] Methine proton of the pentyl group.[2]
-
δ 1.50 - 1.30 (4H, m): Methylene protons of the pentyl chain.[2]
-
δ 1.15 (3H, d): Methyl group adjacent to the nitrogen (chiral center).[2]
-
δ 0.92 (3H, t): Terminal methyl group.[2]
¹⁹F NMR[1][2]
-
δ -138 to -145 ppm: Two distinct multiplets corresponding to F3 and F4.[1][2] The signals will show strong F-F coupling (~20 Hz) and F-H coupling.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: WARNING .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Secondary amines can oxidize slowly to N-oxides or imines upon prolonged exposure to air/light.[1][2]
References
-
PubChem. (2025). Compound Summary: N-(pentan-2-yl)aniline derivatives. Retrieved from [Link]
-
MDPI. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (Demonstrates reactivity of aniline derivatives). Retrieved from [Link]
Sources
- 1. 1040021-79-1|2-Fluoro-4-methyl-N-(pentan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 2. Intermediates - Liaoning Pharmaceutical Innovation Co.,Ltd [lnpipharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
